molecular formula C9H11Cl2N3 B1272148 1-(3,5-Dichloropyridin-2-yl)piperazine CAS No. 87394-60-3

1-(3,5-Dichloropyridin-2-yl)piperazine

Cat. No. B1272148
CAS RN: 87394-60-3
M. Wt: 232.11 g/mol
InChI Key: BOJIHPXIMSXHDU-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

Piperazine (256 mg, 3.0 mmol, Aldrich) and 2,3,5-trichloropyridine (364 mg, 20 mmol, Aldrich) were reacted under the conditions of Example 3a to give the title compound as a light-yellow solid. MS (ESI, pos. ion) m/z: 232 (M+1).
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[C:13]([Cl:14])=[CH:12][C:11]([Cl:15])=[CH:10][N:9]=1>>[Cl:14][C:13]1[C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[N:9][CH:10]=[C:11]([Cl:15])[CH:12]=1

Inputs

Step One
Name
Quantity
256 mg
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
364 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.